molecular formula C21H13F3N6O2S B2853556 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1115900-79-2

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B2853556
CAS No.: 1115900-79-2
M. Wt: 470.43
InChI Key: WCAHOUTYKGYFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a small molecule research compound for laboratory investigations. This synthetic molecule features a phthalazin-1(2H)-one core, a structure present in various biologically active compounds, and incorporates a 4-methylpiperidine subunit which is often explored in medicinal chemistry for its potential to interact with enzymatic targets . The specific research applications, mechanism of action, and biological profile of this compound are currently under investigation and require researcher verification. Researchers should consult the primary scientific literature for the most current findings. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in humans, animals, or consumer products. All information presented is for informational purposes only and is not intended to imply a specific application.

Properties

CAS No.

1115900-79-2

Molecular Formula

C21H13F3N6O2S

Molecular Weight

470.43

IUPAC Name

5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28)

InChI Key

WCAHOUTYKGYFNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their pharmacological activities, and synthesis methods, based on evidence-derived

Table 1: Structural and Pharmacological Comparison of Phthalazine/Piperidine Acetamides

Compound Name Key Structural Features Pharmacological Activity Synthesis Method Reference
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide (Target) Phthalazin-2(1H)-one, 4-methylpiperidinyl, N-(3-isopropylphenyl)acetamide Hypothesized antimicrobial/kinase inhibitory activity (based on analogs) Likely via Claisen-Schmidt condensation or nucleophilic substitution N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide (Compound 48) Piperazinyl-sulfonylbenzo[d]thiazole, N-(3-isopropylphenyl)acetamide Potent activity against gram-positive bacteria (e.g., S. aureus) Multi-step synthesis involving sulfonation and amide coupling
N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide 4-(4-Chlorophenyl)phthalazinone, N-(3-chlorophenyl)acetamide Not explicitly reported; structural analogs show antifungal activity Nucleophilic substitution on phthalazine precursors
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (XVIII) Tetrabromophthalazinone, thiazolidinone, N-(thioxothiazolidin-3-yl)acetamide Moderate antimicrobial activity against E. coli and B. subtilis Cyclization of dithiocarbamate intermediates
2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Pyrimidine-indazole core, diazepanyl, N-isopropylphenoxyacetamide Kinase inhibitory activity (implied by structural analogs in patent literature) Suzuki coupling and amide formation

Key Findings:

Structural Influence on Activity :

  • The N-(3-isopropylphenyl) group (common in Compounds 48 and the target) enhances gram-positive antibacterial activity compared to N-(3-chlorophenyl) derivatives .
  • Phthalazine substituents : Bromination (e.g., tetrabromo in XVIII) reduces antimicrobial potency, while methylpiperidinyl groups may improve solubility and target engagement .

Synthetic Pathways :

  • Acetamide derivatives are frequently synthesized via amide coupling (e.g., using activated esters or carbodiimide reagents) .
  • Phthalazine cores are functionalized through nucleophilic substitution or condensation reactions with heterocyclic amines .

Pharmacological Trends: Antimicrobial Activity: Piperazinyl-sulfonyl derivatives (e.g., Compound 48) outperform phthalazinone analogs, suggesting sulfonyl groups enhance bacterial membrane penetration .

Preparation Methods

Cyclization of Phthalic Anhydride

Phthalic anhydride undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol (78–82°C) to produce phthalazin-1(2H)-one. This reaction typically achieves 85–92% yield after recrystallization from aqueous ethanol. Chlorination at position 4 is accomplished using phosphorus oxychloride (POCl3) under reflux conditions (110°C, 6–8 hours), yielding 4-chlorophthalazin-1(2H)-one as a crystalline solid (mp 189–192°C).

Reaction Conditions Table

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Cyclization Hydrazine hydrate Ethanol 80 4 89
Chlorination POCl3 Toluene 110 7 76

The introduction of the N-(3-isopropylphenyl)acetamide group proceeds through a two-step alkylation-amidation sequence.

Alkylation at Position 2

Bromoacetylation of the phthalazinone nitrogen at position 2 is achieved using bromoacetyl bromide (1.2 equiv) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 2-(bromoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one as a white solid (mp 145–148°C).

Amidation with 3-Isopropylphenylamine

The bromoacetyl intermediate reacts with 3-isopropylphenylamine (1.5 equiv) in acetonitrile at 60°C for 6 hours. Tetrabutylammonium iodide (TBAI, 0.1 equiv) catalyzes the nucleophilic displacement, producing the target acetamide in 65–70% yield after recrystallization from ethanol/water.

Side Reaction Mitigation

  • Temperature Control : Maintaining ≤60°C prevents N-alkylation of the aniline.
  • Catalyst Use : TBAI enhances bromide leaving group mobility without requiring harsh conditions.

Purification and Characterization

Final purification employs a combination of column chromatography (SiO2, ethyl acetate/hexane gradient) and recrystallization. Key characterization data include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=7.8 Hz, 1H, phthalazinone H-3), 7.94–7.88 (m, 2H, aromatic), 4.62 (s, 2H, CH2CO), 3.81–3.72 (m, 4H, piperidine), 2.91 (septet, J=6.8 Hz, 1H, isopropyl CH), 1.39 (d, J=6.8 Hz, 6H, isopropyl CH3).
  • HRMS (ESI+): m/z calc. for C25H30N4O2 [M+H]+: 434.2318; found: 434.2315.

Alternative Synthetic Routes and Comparative Analysis

Patent literature discloses supplementary approaches:

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination strategy employs 4-bromophthalazinone, 4-methylpiperidine, Pd2(dba)3, and Xantphos in dioxane at 100°C. While this method achieves 75–80% yield, the cost of palladium catalysts limits scalability compared to SNAr.

Reductive Amination Pathway

Condensation of 2-(2-aminoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one with 3-isopropylbenzaldehyde under hydrogenation conditions (H2, Pd/C) provides an alternative acetamide route. However, this method produces regioisomeric byproducts (15–20%), necessitating extensive purification.

Industrial-Scale Considerations

For bulk production, the SNAr-amidation sequence offers superior cost-effectiveness:

  • Solvent Recovery : DMF and acetonitrile are distilled and reused, reducing waste.
  • Catalyst Recycling : TBAI remains in the aqueous phase during workup, enabling partial recovery.
  • Throughput : The four-step process achieves an overall yield of 42–45% with current optimizations.

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A general route includes:

  • Step 1 : Chlorination or alkylation of the phenyl ring to introduce substituents (e.g., isopropyl group at the 3-position of the aniline precursor) .
  • Step 2 : Formation of the phthalazinone core via cyclization reactions under acidic or basic conditions .
  • Step 3 : Coupling of the acetamide side chain using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) . Key intermediates include 3-isopropylaniline derivatives and substituted phthalazinone precursors.

Table 1 : Example Reaction Conditions for Critical Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationH₂SO₄, 80°C, 6h65–70>95%
Acetamide couplingEDCI, DMF, RT, 12h50–6090–95%

Q. Which analytical techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity .
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Catalyst Screening : Replace EDCI with newer coupling agents (e.g., COMU) to enhance efficiency .
  • Solvent Optimization : Test mixed solvents (e.g., DCM:DMF) to balance solubility and reactivity .
  • Temperature Control : Gradual heating (e.g., 40–50°C) reduces side reactions during coupling .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to assign overlapping signals .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen atoms in the phthalazinone ring .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental data .

Q. How can computational modeling predict bioactivity and guide SAR studies?

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like kinases or GPCRs .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide linker, piperidinyl moiety) for activity .
  • ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetics and toxicity risks .

Table 2 : Example Docking Scores for Target Enzymes

TargetDocking Score (kcal/mol)Binding Residues
EGFR Kinase-9.2Leu694, Met793
PARP-1-8.5Ser904, Tyr907

Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?

  • Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution profiling .
  • Zebrafish Embryos : High-throughput screening for acute toxicity and developmental effects .
  • Metabolite Identification : LC-MS/MS to track phase I/II metabolites in plasma and urine .

Methodological Guidance

Q. What assays are recommended for initial biological screening?

  • Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases .
  • Cell Viability Tests : MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) .
  • Microbial Susceptibility : Broth microdilution for antimicrobial activity against Gram+/Gram- strains .

Q. How do structural modifications impact bioactivity?

  • Piperidinyl Modifications : Introducing bulkier substituents (e.g., 4-methylpiperidinyl) enhances target selectivity but may reduce solubility .
  • Phthalazinone Optimization : Electron-withdrawing groups (e.g., Cl at position 4) improve metabolic stability .

Table 3 : SAR of Key Moieties

SubstituentBioactivity (IC₅₀, nM)Solubility (mg/mL)
4-Methylpiperidinyl12 ± 1.50.8
4-Ethylpiperidinyl18 ± 2.10.5
4-Trifluoromethyl9 ± 0.90.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.